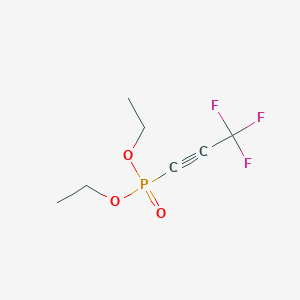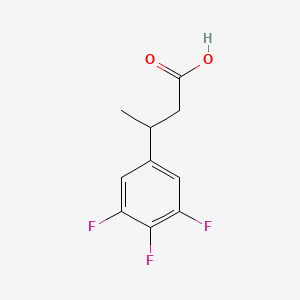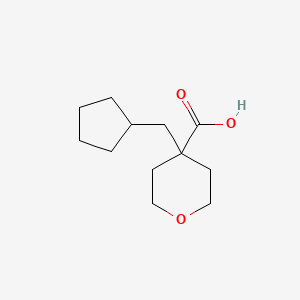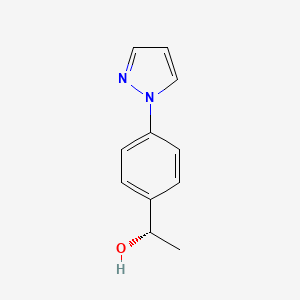
2-Amino-3-(2-isopropyl-1h-imidazol-1-yl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanamide is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring substituted with an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Substitution with Isopropyl Group: The imidazole ring is then alkylated with isopropyl bromide in the presence of a base such as potassium carbonate.
Formation of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or imidazole groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of bases or catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Biological Studies: It is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Industrial Applications: The compound serves as a building block in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, modulating their activity. Additionally, the compound may interact with cellular pathways, influencing signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrochloride: This compound shares the imidazole ring structure but differs in its functional groups and overall reactivity.
Dihydrobenzimidazolones: These compounds also contain an imidazole ring and are studied for their therapeutic potential, particularly in cancer treatment.
Uniqueness
2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and biological activities
Propiedades
Fórmula molecular |
C10H18N4O |
|---|---|
Peso molecular |
210.28 g/mol |
Nombre IUPAC |
2-amino-2-methyl-3-(2-propan-2-ylimidazol-1-yl)propanamide |
InChI |
InChI=1S/C10H18N4O/c1-7(2)8-13-4-5-14(8)6-10(3,12)9(11)15/h4-5,7H,6,12H2,1-3H3,(H2,11,15) |
Clave InChI |
OVGMAAJHLYSFSV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC=CN1CC(C)(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



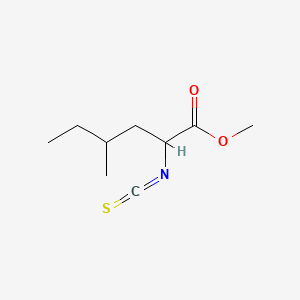
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13616639.png)

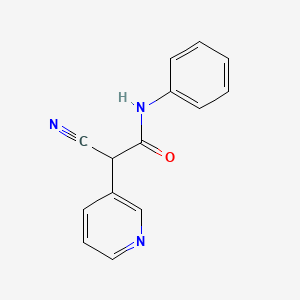
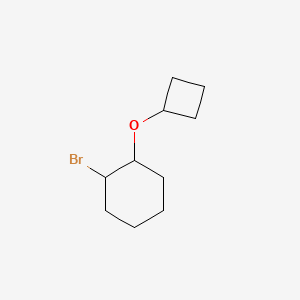
![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(4-methylphenyl)acetamide](/img/structure/B13616676.png)



